

L803: A Selective Peptide Inhibitor of Glycogen Synthase Kinase-3 (GSK-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	L803	
Cat. No.:	B1496992	Get Quote

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, GSK-3 has emerged as a significant therapeutic target. **L803** is a selective, substrate-competitive peptide inhibitor of GSK-3. This technical guide provides a comprehensive overview of **L803**, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Mechanism of Action

L803 is a synthetic peptide derived from the GSK-3 substrate, heat shock factor-1 (HSF-1). It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site on GSK-3, thereby preventing the phosphorylation of its natural substrates. This mode of inhibition confers a high degree of selectivity for GSK-3 over other kinases, as the substrate-binding sites of kinases are generally more diverse than their highly conserved ATP-binding pockets. The myristoylated form of **L803**, **L803**-mts, is a cell-permeable version that allows for its use in cellular and in vivo studies.



The binding of **L803** to GSK-3 β is primarily governed by hydrophobic interactions. Key to this interaction is the residue Phe93 within the substrate-binding cavity of GSK-3 β . This interaction distinguishes it from the binding of natural substrates, which also interact with Gln89 and Asn95.

Data Presentation

Table 1: Physicochemical Properties of L803-mts

Property	Value
Peptide Sequence	Myr-Gly-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln- Ser(p)-Pro-NH2
Molecular Formula	C66H110N15O20P
Molecular Weight	1464.64 g/mol
Form	Lyophilized solid
Solubility	Soluble in water

Table 2: In Vitro Inhibitory Activity of L803

Target	IC50	Assay Type
GSK-3	40 μΜ	Kinase Assay

Table 3: Kinase Selectivity Profile of L803

Kinase	Inhibition Status
PKC	No Inhibition
PKB/Akt	No Inhibition
cdc2	No Inhibition

Experimental Protocols In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay to measure GSK-3 activity.



Materials:

- Recombinant human GSK-3β
- GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
- L803 peptide
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white plates

Procedure:

- Prepare a serial dilution of the L803 peptide in kinase buffer.
- In a 96-well plate, add 5 μL of the GSK-3 substrate solution, 5 μL of the L803 dilution (or vehicle control), and 5 μL of ATP solution.
- Initiate the reaction by adding 5 μ L of the GSK-3 β enzyme solution.
- Incubate the plate at 30°C for 60 minutes.
- Add 25 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.



 Calculate the IC50 value by plotting the percent inhibition against the logarithm of the L803 concentration.

Cell-Based β-Catenin Accumulation Assay

This assay measures the ability of **L803**-mts to inhibit GSK-3 in a cellular context, leading to the stabilization and accumulation of β -catenin.

Materials:

- CHOK1 (Chinese Hamster Ovary) cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- L803-mts
- Lysis buffer
- Primary antibody against β-catenin
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate
- 96-well plates

Procedure:

- Seed CHOK1 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **L803**-mts for a specified time (e.g., 4-6 hours).
- Lyse the cells and determine the total protein concentration.
- Perform Western blotting or an ELISA to quantify the levels of β-catenin in each sample.
- For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the anti-β-catenin antibody.



- For ELISA, coat a plate with a capture antibody for β-catenin, add the cell lysates, and then detect with a detection antibody.
- Analyze the results to determine the dose-dependent effect of L803-mts on β-catenin accumulation.

In Vivo Forced Swim Test

This test is used to assess the antidepressant-like effects of **L803**-mts in mice.

Materials:

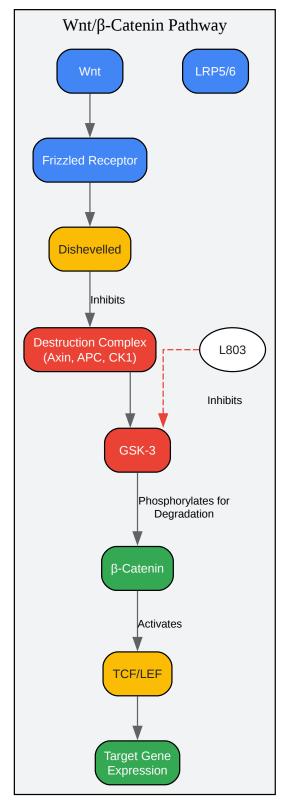
- Male C57BL/6 mice
- L803-mts
- Vehicle control (e.g., saline)
- Cylindrical water tank (25 cm height, 10 cm diameter)
- Water at 23-25°C

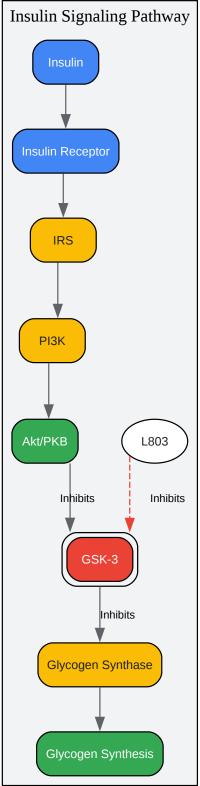
Procedure:

- Administer L803-mts or vehicle to the mice via a chosen route (e.g., intraperitoneal injection)
 at a specific time before the test.
- Fill the water tank to a depth of 15 cm.
- Individually place each mouse in the water tank for a 6-minute session.
- Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.
- Compare the immobility time between the L803-mts-treated group and the vehicle-treated group.

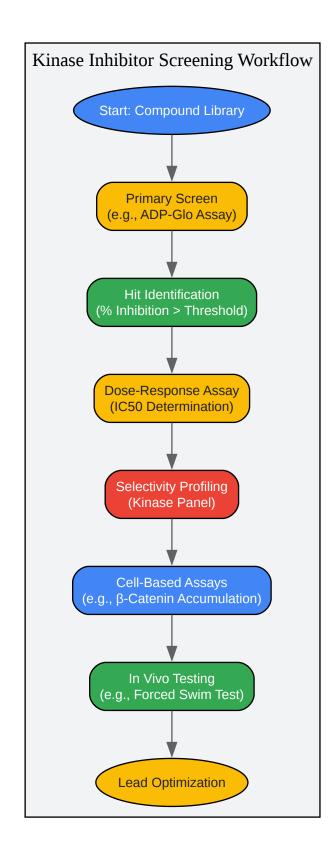
Mandatory Visualization











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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com